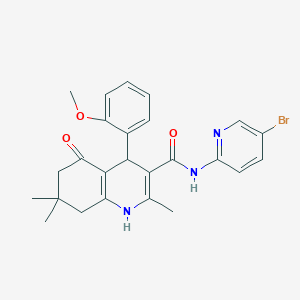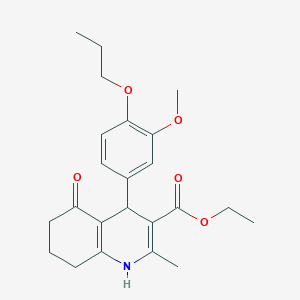
N-(2-chloro-4-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as CNQX, is a synthetic compound that is widely used in scientific research. CNQX is a potent antagonist of the excitatory neurotransmitter glutamate, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
CNQX binds to the ligand-binding domain of AMPA receptors and blocks the ion channel pore, preventing the influx of calcium ions into the postsynaptic neuron. This inhibition of AMPA receptor-mediated synaptic transmission leads to a decrease in excitatory neurotransmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
CNQX has been shown to have a number of biochemical and physiological effects. In animal studies, CNQX has been shown to impair learning and memory processes, suggesting that AMPA receptors play a crucial role in these processes. CNQX has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting that blocking AMPA receptors may be a potential therapeutic strategy for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CNQX in lab experiments is its potency and specificity for AMPA receptors. CNQX has a high affinity for AMPA receptors and does not affect other glutamate receptor subtypes. However, one limitation of using CNQX is its relatively short duration of action, which can make it difficult to study long-term effects of AMPA receptor blockade.
Direcciones Futuras
There are a number of future directions for research on CNQX and its role in synaptic plasticity and learning and memory processes. One area of interest is the role of AMPA receptor trafficking in synaptic plasticity and learning and memory processes. Another area of interest is the potential therapeutic use of CNQX in conditions such as stroke and traumatic brain injury. Additionally, further research is needed to understand the long-term effects of AMPA receptor blockade on brain function and behavior.
Métodos De Síntesis
CNQX can be synthesized by reacting 2-chloro-4-nitroaniline with 5-methyl-3-phenylisoxazole-4-carboxylic acid in the presence of phosphorus oxychloride and triethylamine. The resulting product is then converted to CNQX by reaction with methylamine.
Aplicaciones Científicas De Investigación
CNQX is widely used in scientific research as a tool to study the role of glutamate receptors in synaptic plasticity, learning, and memory processes. CNQX is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory neurotransmission. By blocking AMPA receptors, CNQX can be used to investigate the contribution of these receptors to various physiological and pathological processes.
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-10-15(16(20-25-10)11-5-3-2-4-6-11)17(22)19-14-8-7-12(21(23)24)9-13(14)18/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJUHYNRRFKXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5174622.png)

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5174629.png)

![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5174644.png)
![1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5174649.png)
![N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5174653.png)
![(2R*,6S*)-4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5174661.png)

![3-chloro-N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5174677.png)
![ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5174682.png)
![(2-fluoro-4-methoxybenzyl)({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amine](/img/structure/B5174689.png)

![6-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5174700.png)